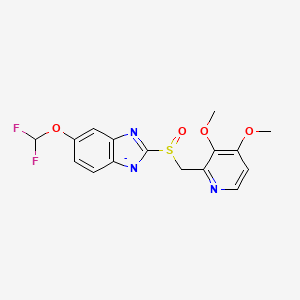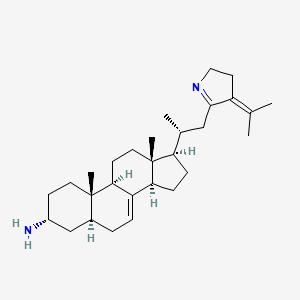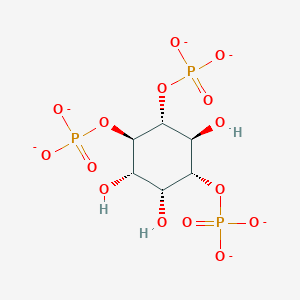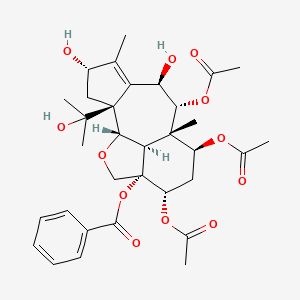
tasumatrol G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tasumatrol G is a natural product found in Taxus wallichiana and Taxus sumatrana with data available.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Tasumatrol G, derived from Taxus species, has been investigated for its potential in managing pain and inflammation. Studies have indicated that Tasumatrol B, a closely related compound, exhibits significant analgesic and anti-inflammatory activities. These properties were demonstrated in various models, including acetic acid-induced writhing, carrageenan-induced paw oedema, and cotton-pellet oedema models. The analgesic effect of Tasumatrol B was notably significant in the acetic acid-induced model, suggesting a potential direction for the development of pain and inflammation management therapies (Qayum et al., 2012).
Anticancer Potential
Tasumatrol G and its variants have also been explored for their anticancer potential. A study isolating compounds from Taxus wallichiana, including tasumatrol B, revealed cytotoxic activity against various cancer cell lines. Tasumatrol B, in particular, showed promising results in inhibiting the growth of these cancer cells, implicating its potential in cancer therapy. The study also involved molecular docking analyses, suggesting that these compounds have binding affinities with receptor tyrosine kinases, which are often targeted in cancer treatments (Qayum et al., 2019).
Structural Novelty and Diversity
The structural complexity and diversity of Tasumatrol G and related compounds, like Tasumatrols A and B, have been a subject of scientific interest. These compounds, isolated from Taxus species, exhibit unique structural features, such as rare taxene systems and novel lactone formations. This structural diversity not only adds to the chemical understanding of these compounds but also provides insights into their biological activities and potential therapeutic applications (Shen et al., 2003).
Eigenschaften
Produktname |
tasumatrol G |
|---|---|
Molekularformel |
C33H42O12 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
[(1S,2S,4S,7R,8R,9S,10S,12S,13S,16R)-8,10,12-triacetyloxy-4,7-dihydroxy-2-(2-hydroxypropan-2-yl)-5,9-dimethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-5-en-13-yl] benzoate |
InChI |
InChI=1S/C33H42O12/c1-16-21(37)14-32(30(5,6)40)24(16)25(38)27(44-19(4)36)31(7)22(42-17(2)34)13-23(43-18(3)35)33(15-41-28(32)26(31)33)45-29(39)20-11-9-8-10-12-20/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1 |
InChI-Schlüssel |
LCDWFTPHRBHOQJ-KNIUGVHDSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Synonyme |
tasumatrol G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



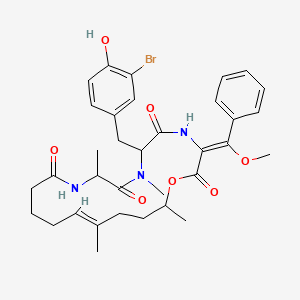
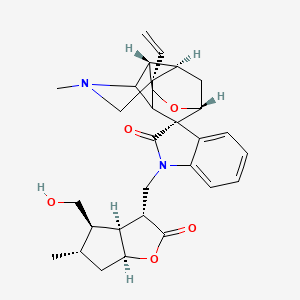
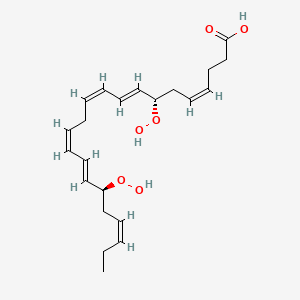
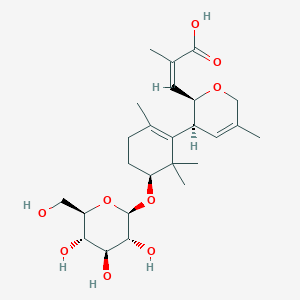
![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

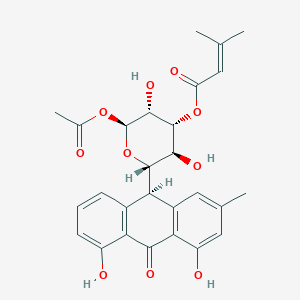
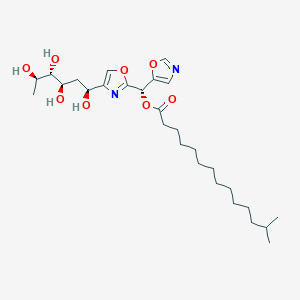
![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)

